molecular formula C19H32O2 B14557446 Methyl octadec-5-en-9-ynoate CAS No. 62228-32-4

Methyl octadec-5-en-9-ynoate

Cat. No.: B14557446
CAS No.: 62228-32-4
M. Wt: 292.5 g/mol
InChI Key: RQSRGGDXAXYUAK-UHFFFAOYSA-N
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Description

Methyl octadec-5-en-9-ynoate is an organic compound with the molecular formula C19H32O2 It is a fatty acid ester that contains both a double bond and a triple bond within its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-5-en-9-ynoate can be synthesized through several methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate . Another method involves the reaction of methyl octadec-trans-11-en-9-ynoate with mercuric sulfate in the presence of sulfuric acid, which produces methyl 9(10)-oxooctadec-trans-11-enoates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described above. The use of selenium dioxide and tert-butyl hydroperoxide is common due to the efficiency and selectivity of these reagents in producing the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl octadec-5-en-9-ynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl octadec-5-en-9-ynoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of fatty acid esters with biological membranes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl octadec-5-en-9-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s double and triple bonds allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. For example, its oxidation products can interact with cellular components, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its double and triple bonds, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62228-32-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

methyl octadec-5-en-9-ynoate

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-9,12-13,16-18H2,1-2H3

InChI Key

RQSRGGDXAXYUAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CCCC=CCCCC(=O)OC

Origin of Product

United States

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